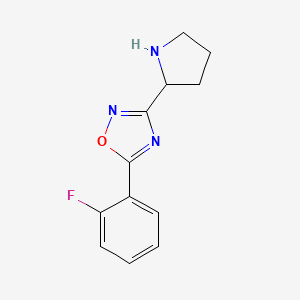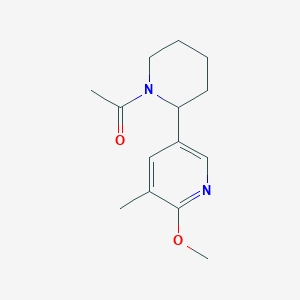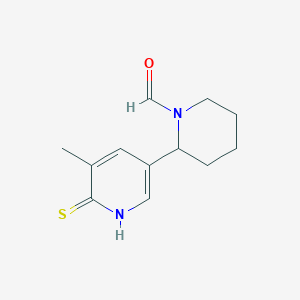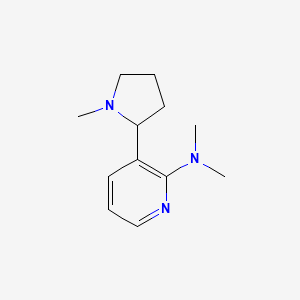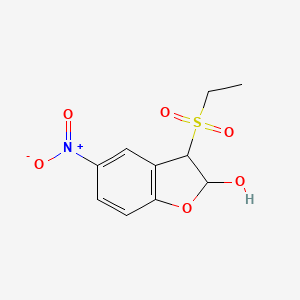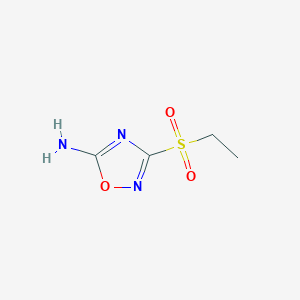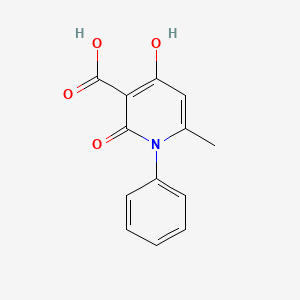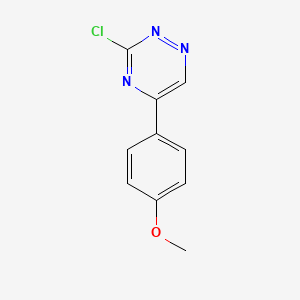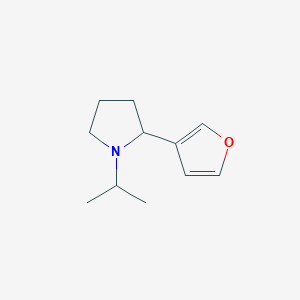
2-(Furan-3-yl)-1-isopropylpyrrolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Furan-3-yl)-1-isopropylpyrrolidine is a heterocyclic organic compound that features a furan ring attached to a pyrrolidine ring with an isopropyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Furan-3-yl)-1-isopropylpyrrolidine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of furan derivatives with pyrrolidine derivatives in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as ethanol or toluene to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes that are optimized for large-scale production. These processes often include the use of continuous flow reactors to ensure consistent product quality and yield. The choice of catalysts and reaction conditions is critical to achieving high efficiency and selectivity in the industrial setting .
Chemical Reactions Analysis
Types of Reactions
2-(Furan-3-yl)-1-isopropylpyrrolidine undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The compound can be reduced to form tetrahydrofuran derivatives.
Substitution: Electrophilic substitution reactions can occur on the furan ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents such as halogens (chlorine, bromine) and nitrating agents are commonly employed.
Major Products Formed
The major products formed from these reactions include furan-2,3-dione derivatives, tetrahydrofuran derivatives, and various substituted furan derivatives .
Scientific Research Applications
2-(Furan-3-yl)-1-isopropylpyrrolidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 2-(Furan-3-yl)-1-isopropylpyrrolidine involves its interaction with specific molecular targets and pathways. The furan ring can participate in hydrogen bonding and π-π interactions, which can influence its binding to biological targets. The pyrrolidine ring can enhance the compound’s solubility and bioavailability, making it more effective in biological systems .
Comparison with Similar Compounds
Similar Compounds
- 2-(Furan-2-yl)-1-isopropylpyrrolidine
- 2-(Furan-3-yl)-1-methylpyrrolidine
- 2-(Furan-3-yl)-1-ethylpyrrolidine
Uniqueness
2-(Furan-3-yl)-1-isopropylpyrrolidine is unique due to the specific positioning of the furan ring and the isopropyl substituent on the pyrrolidine ring. This unique structure can result in distinct chemical and biological properties compared to other similar compounds .
Properties
Molecular Formula |
C11H17NO |
|---|---|
Molecular Weight |
179.26 g/mol |
IUPAC Name |
2-(furan-3-yl)-1-propan-2-ylpyrrolidine |
InChI |
InChI=1S/C11H17NO/c1-9(2)12-6-3-4-11(12)10-5-7-13-8-10/h5,7-9,11H,3-4,6H2,1-2H3 |
InChI Key |
WPWBBIHZDYMXGH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1CCCC1C2=COC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


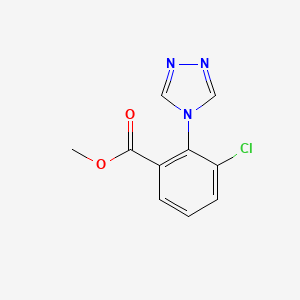
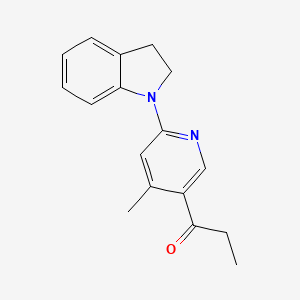
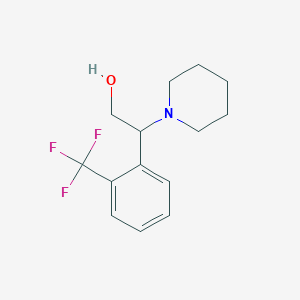
![2-amino-N-[[(2S)-1-benzylpiperidin-2-yl]methyl]-3-methylbutanamide](/img/structure/B11804141.png)
![1-(2-Methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)piperidine-3-carboxylic acid](/img/structure/B11804149.png)
![7-(2-Ethylpiperidin-1-yl)-[1,2,4]triazolo[4,3-a]pyrimidin-3(2H)-one](/img/structure/B11804150.png)
